An In-depth Technical Guide to the Chemical Properties of Trimethylsilane
An In-depth Technical Guide to the Chemical Properties of Trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylsilane ((CH₃)₃SiH), a key organosilicon compound, serves as a versatile reagent and precursor in organic synthesis and materials science.[1] Its unique chemical properties, stemming from the polarized silicon-hydrogen bond and the steric and electronic effects of the methyl groups, make it a subject of significant interest. This technical guide provides a comprehensive overview of the chemical properties of trimethylsilane, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.
Physicochemical and Spectroscopic Properties
The fundamental physical and spectroscopic properties of trimethylsilane are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.
Physical Properties of Trimethylsilane
| Property | Value |
| Molecular Formula | C₃H₁₀Si |
| Molar Mass | 74.20 g/mol |
| Appearance | Colorless, volatile liquid or gas |
| Boiling Point | 6.7 °C |
| Melting Point | -135.9 °C |
| Density | 0.638 g/cm³ |
| Water Solubility | Insoluble |
Spectroscopic Data for Trimethylsilane
| Spectroscopic Technique | Key Data and Assignments |
| ¹H NMR | Singlet at approximately 0.08 ppm (Si-(CH₃)₃) and a multiplet around 3.8-4.0 ppm (Si-H). |
| ¹³C NMR | A single resonance for the methyl carbons. |
| ²⁹Si NMR | A characteristic signal for the silicon atom. |
| Infrared (IR) Spectroscopy | Strong Si-H stretching vibration in the range of 2100-2200 cm⁻¹, Si-CH₃ rocking and deformation modes around 840 cm⁻¹ and 1250 cm⁻¹, respectively.[2][3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 74. A prominent fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak.[4][5][6] |
Chemical Reactivity
The reactivity of trimethylsilane is dominated by the nature of the silicon-hydrogen bond. The silicon atom is electropositive, and the hydrogen atom is hydridic, making it a good reducing agent and a source of the trimethylsilyl group.
Reactions with Lewis Acids and Bases
Trimethylsilane can react with strong Lewis acids, which can activate the Si-H bond, making it more susceptible to nucleophilic attack.[7][8][9] Conversely, in the presence of strong bases, the silicon center can be attacked, leading to cleavage of the Si-H bond.
Hydrosilylation
In the presence of a suitable catalyst, typically a transition metal complex, trimethylsilane undergoes hydrosilylation reactions with alkenes and alkynes. This reaction involves the addition of the Si-H bond across the carbon-carbon multiple bond, forming a new carbon-silicon bond.
Hydrolysis
While generally stable, under certain conditions, such as in the presence of a catalyst or at elevated temperatures, trimethylsilane can undergo hydrolysis to produce trimethylsilanol and hydrogen gas.[10][11][12] The trimethylsilanol can then condense to form hexamethyldisiloxane.
Experimental Protocols
The following sections detail generalized experimental procedures for the determination of the key chemical properties of trimethylsilane.
Determination of Boiling Point (Micro-method)
The boiling point of the volatile trimethylsilane can be determined using a micro-boiling point apparatus.
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Sample Preparation: A small amount of trimethylsilane (a few microliters) is introduced into a capillary tube, which is then sealed at one end.
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Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heating and Observation: The apparatus is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.
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Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different atmospheric pressure.
Determination of Density
The density of liquid trimethylsilane can be measured using a pycnometer at a controlled temperature.
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Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is calculated.
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Sample Measurement: The pycnometer is cleaned, dried, and filled with trimethylsilane at the same temperature. The weight of the filled pycnometer is measured.
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Density Calculation: The density of trimethylsilane is calculated by dividing the mass of the trimethylsilane by the volume of the pycnometer. Given its volatility, care must be taken to avoid evaporation during weighing. Standard methods like ASTM D4052 can be adapted for this purpose.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Due to its high volatility, preparing an NMR sample of trimethylsilane requires care. A small amount of liquid trimethylsilane is condensed into a pre-weighed NMR tube at low temperature (e.g., using a dry ice/acetone bath). A deuterated solvent (e.g., CDCl₃) is then added, and the tube is sealed. An internal standard such as tetramethylsilane (TMS) is often used for referencing.
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Instrumental Parameters:
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¹H NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 10 ppm).
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¹³C NMR: A proton-decoupled experiment is used. A larger number of scans may be required to obtain a good signal-to-noise ratio.
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²⁹Si NMR: Specialized pulse sequences may be needed to enhance the signal of the low-gamma ²⁹Si nucleus.
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Infrared (IR) Spectroscopy
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Sample Preparation: For a gas-phase IR spectrum, a gas cell is filled with trimethylsilane vapor. For a liquid-phase spectrum, a thin film of liquid trimethylsilane can be prepared between two salt plates (e.g., KBr or NaCl) in a cold room or by using a cooled cell to prevent rapid evaporation.
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Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Introduction: As a volatile compound, trimethylsilane is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).[15][16] A dilute solution of trimethylsilane in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent.
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Ionization and Analysis: The separated trimethylsilane enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of trimethylsilane, catering to the needs of researchers and professionals in the chemical sciences. The tabulated data offers a quick reference for its physical and spectroscopic characteristics, while the discussion on reactivity highlights its key chemical behaviors. The outlined experimental protocols provide a practical foundation for the laboratory investigation of this important organosilicon compound. A thorough understanding of these properties is essential for the safe and effective utilization of trimethylsilane in its various applications.
References
- 1. Trimethylsilane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiments - Hydrolysis of triacetoxymethylsilane [chemiedidaktik.uni-wuppertal.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 14. data.ntsb.gov [data.ntsb.gov]
- 15. Whole Air Canister Sampling and Preconcentration GC-MS Analysis for pptv Levels of Trimethylsilanol in Semiconductor Cleanroom Air [restek.com]
- 16. thescipub.com [thescipub.com]
